molecular formula C11H7ClF3N B157785 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-25-3

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No. B157785
CAS RN: 1701-25-3
M. Wt: 245.63 g/mol
InChI Key: UTYTYFOXVYEJRI-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .


Molecular Structure Analysis

The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .


Physical And Chemical Properties Analysis

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline and its derivatives have been a focal point in synthetic chemistry due to their versatile applications. Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by using 4-chloro-2-methyl-3-nitroquinolines as precursors. This synthesis pathway highlights the role of these compounds in creating complex quinoline structures, potentially leading to new pharmacological agents with chemotherapeutic value. The study emphasized the synthesis of fused heterocycles on the quinoline ring, indicating the compound's significance in the development of novel heterocyclic chemistry (Khodair et al., 1999).

Antimicrobial Activity

Quinolines, including 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, have demonstrated a wide spectrum of biodynamic activities and are used as potent therapeutic agents. Viral J. Faldu et al. (2014) discussed the synthesis and in vitro antimicrobial assay of quinoline derivatives, reinforcing the compound's relevance in developing new antimicrobial agents. This study signifies the compound's potential in contributing to the fight against microbial resistance, a pressing concern in modern medicine (Faldu et al., 2014).

Antimalarial and Antitumor Applications

The modification of quinoline structures, such as 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, plays a significant role in designing antimalarial and antitumor drugs. Angel H. Romero (2019) provided a comprehensive review of the role of trifluoromethyl substitution in the design of antimalarial quinolones, indicating the critical role these derivatives play in developing novel antimalarial agents to combat resistance. Furthermore, the review highlighted the significance of substitutions on the quinoline core, such as trifluoromethyl groups, in enhancing antimalarial responses against resistant strains (Romero, 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYTYFOXVYEJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575954
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

CAS RN

1701-25-3
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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